SM-164 Exhibits 80-Fold Greater XIAP Affinity Than Birinapant and >100-Fold Greater Than AT-406/Xevinapant
SM-164 demonstrates Ki values of 0.56 nM for XIAP, 0.31 nM for cIAP1, and 1.1 nM for cIAP2, as determined by fluorescence-polarization based binding assays [1]. In contrast, the clinically evaluated bivalent Smac mimetic birinapant (TL32711) exhibits Kd values of 45 nM for XIAP and <1 nM for cIAP1 [2], while the orally bioavailable AT-406 (xevinapant) displays Ki values of 66.4 nM for XIAP, 1.9 nM for cIAP1, and 5.1 nM for cIAP2 [3]. The monovalent Smac mimetic LCL161 shows IC50 values of 35 nM for XIAP and 0.4 nM for cIAP1 in cellular assays . This cross-study comparison reveals SM-164's XIAP affinity is approximately 80-fold greater than birinapant, 118-fold greater than AT-406, and 62-fold greater than LCL161.
| Evidence Dimension | XIAP binding affinity (Ki/Kd/IC50) |
|---|---|
| Target Compound Data | SM-164: Ki = 0.56 nM (XIAP BIR2-BIR3) |
| Comparator Or Baseline | Birinapant: Kd = 45 nM (XIAP); AT-406: Ki = 66.4 nM (XIAP); LCL161: IC50 = 35 nM (XIAP in HEK293 cells) |
| Quantified Difference | SM-164 affinity 80-fold higher than birinapant, 118-fold higher than AT-406, 62-fold higher than LCL161 |
| Conditions | Fluorescence polarization binding assays using recombinant XIAP proteins containing both BIR2 and BIR3 domains for SM-164 [1]; cell-free assays for birinapant [2]; biochemical assays for AT-406 [3]; cellular assay in HEK293 cells for LCL161 |
Why This Matters
Higher XIAP binding affinity directly correlates with more effective caspase-3/-7/-9 de-repression, enabling robust apoptosis induction at lower compound concentrations and potentially reducing off-target effects.
- [1] Sun H, Nikolovska-Coleska Z, Yang CY, et al. Design, synthesis, and characterization of a potent, nonpeptide, cell-permeable, bivalent Smac mimetic that concurrently targets both the BIR2 and BIR3 domains in XIAP. J Am Chem Soc. 2007;129(49):15279-15294. View Source
- [2] Birinapant (TL32711) product information. MedChemExpress. Kd values: XIAP 45 nM, cIAP1 <1 nM. View Source
- [3] Cai Q, Sun H, Peng Y, et al. A potent and orally active antagonist (SM-406/AT-406) of multiple inhibitor of apoptosis proteins (IAPs) in clinical development for cancer treatment. J Med Chem. 2011;54(8):2714-2726. View Source
